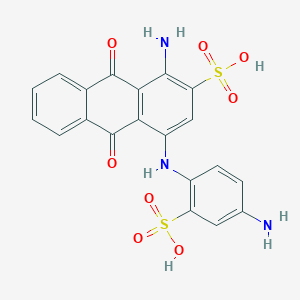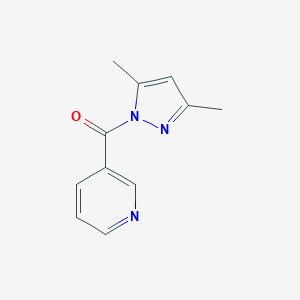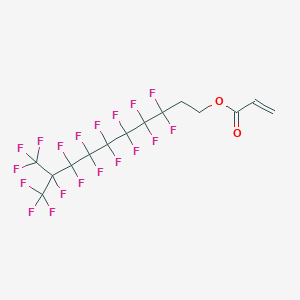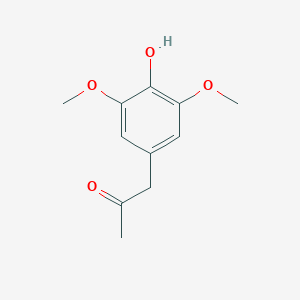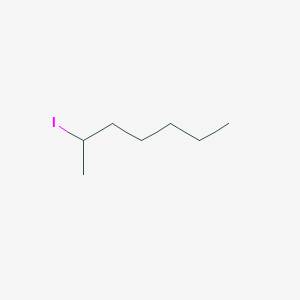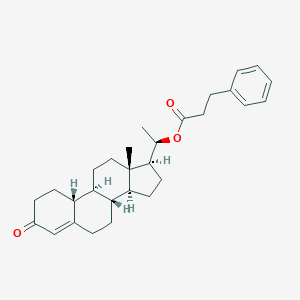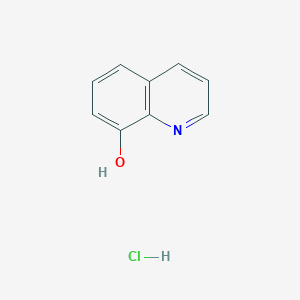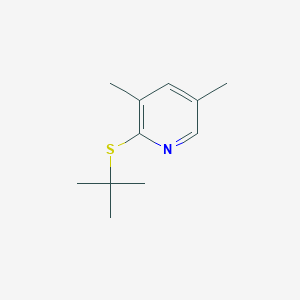
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in various research studies, particularly in the field of organic chemistry.
作用機序
The mechanism of action of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is not well understood. However, it is believed that this compound acts as a chelating agent, forming coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. However, studies have shown that this compound has low toxicity and is relatively safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine in laboratory experiments is its ability to form stable coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research studies.
将来の方向性
There are several future directions for the research and application of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. One potential area of research is the synthesis of new transition metal complexes using this compound as a ligand. Another area of research is the development of new organic compounds, particularly in the pharmaceutical and agrochemical industries. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成法
The synthesis of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine involves the reaction of 2,3,5-trimethylpyridine with tert-butyl thiol in the presence of a strong acid catalyst. This method has been widely used in various research studies due to its simplicity and efficiency.
科学的研究の応用
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine has been extensively used in various scientific research studies. This compound is commonly used as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
特性
CAS番号 |
18794-48-4 |
|---|---|
製品名 |
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine |
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-9(2)10(12-7-8)13-11(3,4)5/h6-7H,1-5H3 |
InChIキー |
OOGFLLOHRHJKAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
正規SMILES |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
その他のCAS番号 |
18794-48-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



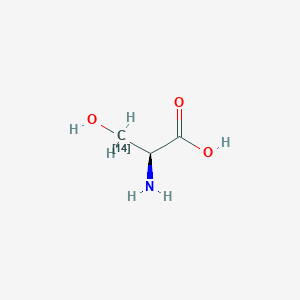
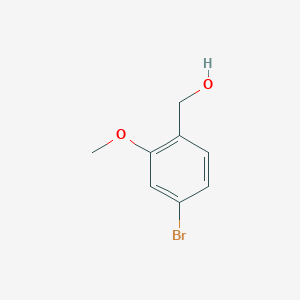
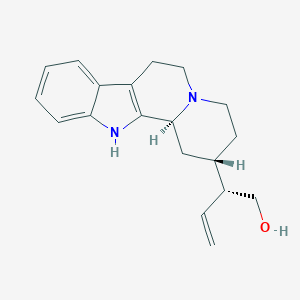
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
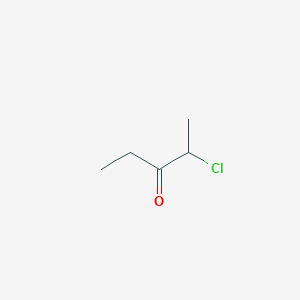
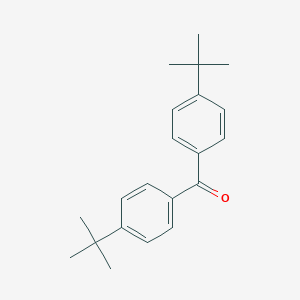
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
